molecular formula C10H11IO2 B8335090 2-Iodo-5-methoxyphenyl-2-propanone

2-Iodo-5-methoxyphenyl-2-propanone

Cat. No.: B8335090
M. Wt: 290.10 g/mol
InChI Key: CCICOQSPBGKNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methoxyphenyl-2-propanone is a chemical reagent designed for research and development applications. Its structure, featuring a propanone chain linked to a 2-iodo-5-methoxyphenyl ring, makes it a valuable synthon in organic and medicinal chemistry. The iodine and methoxy substituents on the aromatic ring are key functional handles for further synthetic elaboration, enabling its use in cross-coupling reactions and as a precursor to more complex molecular architectures. In research settings, analogous compounds with methoxyphenyl ketone cores have been identified as key intermediates in the synthesis of bioactive molecules. For instance, similar structural motifs are utilized in the development of kinase inhibitors for potential application in oncology and neurology . Furthermore, the 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in neuroscience research, particularly in the study of serotonin receptor agonists, highlighting the potential of this compound class in central nervous system (CNS) drug discovery . This product is intended for use as a chemical reference standard and building block in laboratory experiments. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

1-(2-iodo-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11IO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

CCICOQSPBGKNPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2-Iodo-5-methoxyphenyl-2-propanone C₁₀H₁₁IO₂ 290.10 Ketone, Iodo (ortho), Methoxy (para) High polarizability due to iodine; methoxy enhances resonance stabilization
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Carboxylic acid, Methoxy (ortho) Higher melting point (85–89°C) due to hydrogen bonding
4'-Methoxypropiophenone C₁₀H₁₂O₂ 164.20 Ketone, Methoxy (para) Lower molecular weight; simpler electronic profile
2-Iodophenyl-2-propanone C₉H₉IO 260.08 Ketone, Iodo (ortho) Lacks methoxy group; reduced steric hindrance

Physicochemical Properties

  • Melting Points: The carboxylic acid analog (3-(2-Methoxyphenyl)propanoic acid) exhibits a higher melting point (85–89°C) compared to ketones due to intermolecular hydrogen bonding . Para-substituted methoxy ketones (e.g., 4'-methoxypropiophenone) typically have lower melting points (45–48°C) than ortho-substituted analogs due to reduced steric strain. this compound is expected to have a moderate melting point (~60–80°C), influenced by iodine’s bulk and methoxy’s resonance effects.
  • Solubility: Iodinated compounds generally exhibit lower solubility in polar solvents compared to non-halogenated analogs. The methoxy group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) via dipole interactions.

Research Findings and Implications

  • Substituent Effects: Ortho-iodo and para-methoxy groups synergistically influence electronic distribution, making the compound a versatile electrophile in organometallic reactions.
  • Comparative Stability : Iodine’s polarizability may reduce thermal stability compared to chloro/bromo analogs, necessitating controlled storage conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Iodo-5-methoxyphenyl-2-propanone?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution, leveraging the directing effects of the methoxy group to introduce iodine at the ortho position. A propanone backbone is typically functionalized through Friedel-Crafts acylation or halogenation under controlled conditions (e.g., using iodine monochloride in acetic acid). Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients .
  • Critical Parameters : Reaction temperature (< 50°C) and anhydrous conditions are essential to avoid byproducts like dehalogenated derivatives or oxidation of the methoxy group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC-MS : Confirms molecular weight (expected [M+H]+ at 294.1) and detects impurities (e.g., unreacted precursors).
  • NMR Spectroscopy : 1^1H NMR should show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (split due to iodine’s anisotropic effects), and the propanone methyl groups (~δ 1.2–1.5 ppm). 13^{13}C NMR verifies carbonyl carbon (~δ 207 ppm) and iodine-induced deshielding in the aromatic ring .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift simulations) to resolve ambiguities .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in spectroscopic data for iodine-containing aryl ketones?

  • Case Study : Discrepancies in 1^1H NMR integration ratios may arise from paramagnetic effects of iodine or solvent-induced shifts.
  • Resolution Tactics :

  • Use deuterated solvents (e.g., DMSO-d6_6) to minimize solvent interactions.
  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., hindered rotation) from impurities.
  • Validate via X-ray crystallography if single crystals are obtainable .
    • Data Interpretation : Compare with structurally analogous compounds (e.g., 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol) to isolate iodine-specific perturbations .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The C–I bond’s polarizability facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the methoxy and propanone groups may reduce catalytic efficiency.
  • Optimization :

  • Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.
  • Employ microwave-assisted heating to accelerate sluggish reactions .
    • Contradictions : Lower yields in Sonogashira couplings vs. Suzuki reactions suggest competing pathways (e.g., proto-deiodination). Monitor via GC-MS to track byproduct formation .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Degradation Pathways : Photo-induced homolytic cleavage of the C–I bond generates free radicals, leading to dimerization or oxidation. Hydrolytic degradation is minimal due to the ketone’s electron-withdrawing effects.
  • Stabilization Protocols :

  • Store in amber vials under inert gas (argon) at –20°C.
  • Add radical inhibitors (e.g., BHT at 0.1% w/w) to prolong shelf life .
    • Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS quantify degradation products (e.g., deiodinated analogs) .

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